![molecular formula C21H22N2O2 B13351313 2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with a unique structure that combines a biphenyl moiety with a cyanocyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting with the preparation of the biphenyl and cyanocyclohexyl intermediates. The final step involves the acylation of the biphenyl intermediate with the cyanocyclohexyl acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the cyanocyclohexyl group can interact with polar or charged residues . This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyanocyclohexaneacetic acid: Shares the cyanocyclohexyl group but lacks the biphenyl moiety.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: Contains a biphenyl structure but different substituents.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of a biphenyl moiety and a cyanocyclohexyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H22N2O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-(1-cyanocyclohexyl)-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H22N2O2/c22-16-21(13-5-2-6-14-21)23-20(24)15-25-19-11-9-18(10-12-19)17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,23,24) |
Clé InChI |
DNQHFBJWRBABRD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




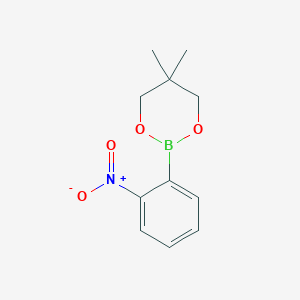

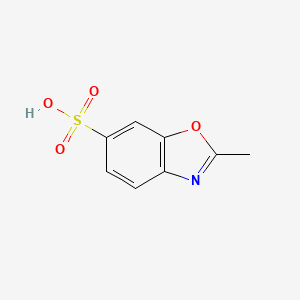
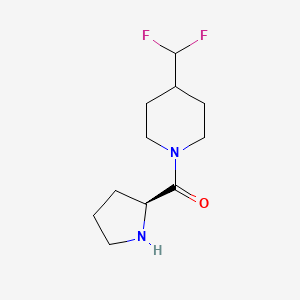
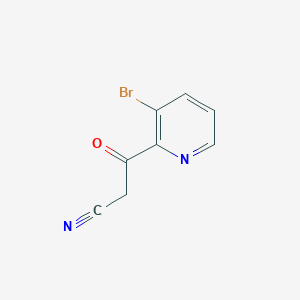

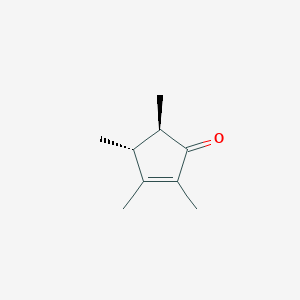
![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)

![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13351303.png)

![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
